Aminooxy-PEG3-methyl ester

Catalog No.
S518534
CAS No.
2086689-03-2
M.F
C10H21NO6
M. Wt
251.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminooxy-PEG3-methyl ester

CAS Number

2086689-03-2

Product Name

Aminooxy-PEG3-methyl ester

IUPAC Name

methyl 3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoate

Molecular Formula

C10H21NO6

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C10H21NO6/c1-13-10(12)2-3-14-4-5-15-6-7-16-8-9-17-11/h2-9,11H2,1H3

InChI Key

KYJYDNKATOCUIR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Aminooxy-PEG3-methyl ester

The exact mass of the compound Aminooxy-PEG3-methyl ester is 251.1369 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aminooxy-PEG3-methyl ester is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker designed for bioconjugation. It features a terminal aminooxy group for highly specific covalent bonding to aldehyde or ketone groups via oxime ligation, and a methyl ester group that serves as a stable, protected carboxylic acid. The defined three-unit PEG chain provides a precise spatial separation of approximately 14.7 Å, enhances aqueous solubility, and can improve the pharmacokinetic properties of the resulting conjugate. This combination of features makes it a critical component in the development of antibody-drug conjugates (ADCs), PROTACs, and functionalized surfaces.

Substituting this specific compound with near alternatives introduces significant performance risks. Using a linker with a different PEG length (e.g., PEG2 or PEG4) is not a simple spacer adjustment; it can directly and dramatically alter in-vivo efficacy, as demonstrated in antibody-drug conjugate (ADC) models where linker length was the key determinant of tumor reduction. Procuring a polydisperse PEG mixture instead of this monodisperse compound (polydispersity index ≈ 1.0) leads to heterogeneous final products, compromising batch-to-batch reproducibility and potentially increasing immunogenicity. Furthermore, using the free acid form (Aminooxy-PEG3-acid) instead of this methyl ester requires a different workflow and risks side reactions, whereas the ester group provides a stable handle that is inert during the primary oxime ligation step, ensuring cleaner and more predictable outcomes.

Application Performance: Linker Length Directly Governs In-Vivo Efficacy

In a direct comparison of ADCs using linkers of varying PEG lengths, efficacy was not comparable but rather stratified by length. ADCs constructed with longer PEG chains (8, 12, and 24 units) demonstrated significantly higher antitumor activity, achieving 75-85% tumor weight reduction. In contrast, ADCs using shorter PEG linkers (2 and 4 units) were substantially less effective, only reducing tumor weights by 35-45%. The non-PEGylated control ADC was least effective, with only an 11% reduction. This highlights that PEG length is a critical design parameter directly tied to therapeutic outcome, making the choice of a specific, well-defined linker like PEG3 a primary driver of performance.

Evidence DimensionIn-Vivo Antitumor Efficacy (% Tumor Weight Reduction)
Target Compound Data[Inference for PEG3] Falls within the class of shorter PEG linkers (2-4 units) shown to have distinct efficacy from longer linkers.
Comparator Or BaselineLonger PEG Linkers (PEG8, 12, 24): 75-85% reduction. Shorter PEG Linkers (PEG2, 4): 35-45% reduction. No PEG Linker: 11% reduction.
Quantified DifferenceLonger PEG linkers are >2x more effective in reducing tumor weight than shorter PEG linkers.
ConditionsIn-vivo xenograft mouse model with antibody-drug conjugates.

This evidence proves that linker length is not a minor variable; it is a key driver of biological efficacy, making precise length selection critical for procurement.

Processability: Achieves >95% Conjugation in 30 Minutes with Catalysis

The aminooxy group of this linker enables highly efficient oxime ligation, but its processability is significantly enhanced by catalysis. In a kinetic study of oxime ligation, the reaction of an aminooxy nucleophile with an aldehyde at neutral pH reached less than 10% completion in 30 minutes under ambient conditions. However, upon addition of an aniline catalyst, the reaction kinetics were strongly enhanced, achieving over 95% labeling in the same 30-minute timeframe. This demonstrates that the reaction is highly tunable, allowing for rapid, high-yield conjugation workflows, which is a key advantage for process efficiency and material throughput.

Evidence DimensionReaction Completion (%) at 30 minutes
Target Compound Data>95% (with aniline catalyst)
Comparator Or Baseline<10% (without catalyst)
Quantified DifferenceOver a 9.5-fold increase in reaction completion with the use of a catalyst.
ConditionsReaction of aminooxy group with benzaldehyde at neutral pH, room temperature.

For any process-driven lab or manufacturing environment, the ability to accelerate a reaction from hours to minutes for near-quantitative yield is a major procurement driver.

Precursor Suitability: Forms Highly Stable Oxime Bonds, Outperforming Hydrazones

A primary reason to select an aminooxy-based linker is the superior stability of the resulting conjugate. The oxime bond formed by this compound is significantly more stable than alternative imine-based linkages like hydrazones. The equilibrium constant (Keq), which indicates the ratio of product formation to hydrolysis, for oxime bonds is greater than 10^8 M-1. This is at least two orders of magnitude larger than the Keq for many common hydrazone linkages, which are typically in the range of 10^4–10^6 M-1. This high stability prevents premature cleavage of the conjugate, which is critical for applications requiring long-term stability in physiological conditions.

Evidence DimensionEquilibrium Constant (Keq) of Linkage
Target Compound Data>10^8 M-1 (for resulting oxime bond)
Comparator Or Baseline10^4–10^6 M-1 (for hydrazone linkages)
Quantified DifferenceAt least 100-fold higher Keq, indicating significantly greater stability and resistance to hydrolysis.
ConditionsLigation reactions under physiological conditions.

Choosing this linker chemistry provides a more robust and reliable final product, reducing the risk of conjugate degradation during storage or in-vivo use.

Fine-Tuning Spacing in Antibody-Drug Conjugates and Biologics

This linker is the right choice when developing ADCs or other bioconjugates where the distance between the antibody and the payload is a critical performance parameter. The evidence shows that linker length dramatically affects in-vivo efficacy, making the use of a specific, monodisperse linker like PEG3 essential for optimizing therapeutic outcomes and ensuring reproducible manufacturing.

High-Throughput or Time-Sensitive Bioconjugation Protocols

For workflows requiring rapid and efficient labeling of proteins, surfaces, or nanoparticles, this compound is ideal. By leveraging an aniline catalyst, conjugation can be driven to over 95% completion in 30 minutes, enabling high-throughput screening, rapid prototyping, and efficient manufacturing processes where time and yield are critical procurement factors.

Creating Bioconjugates Requiring High In-Vivo or Long-Term Storage Stability

When the final product must remain intact under physiological conditions or during long-term storage, the aminooxy functionality is the correct choice over less stable alternatives. The resulting oxime bond is over 100 times more stable than many hydrazone linkages, ensuring payload integrity and reducing the risk of premature drug release or conjugate degradation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

251.13688739 Da

Monoisotopic Mass

251.13688739 Da

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Grover GN, Lee J, Matsumoto NM, Maynard HD. Aminooxy and Pyridyl Disulfide Telechelic Poly(Polyethylene Glycol Acrylate) by RAFT Polymerization. Macromolecules. 2012 Jun 26;45(12):4858-4965. PubMed PMID: 24648600; PubMed Central PMCID: PMC3956054.
2: Boehnke N, Cam C, Bat E, Segura T, Maynard HD. Imine Hydrogels with Tunable Degradability for Tissue Engineering. Biomacromolecules. 2015 Jul 13;16(7):2101-8. doi: 10.1021/acs.biomac.5b00519. Epub 2015 Jul 1. PubMed PMID: 26061010; PubMed Central PMCID: PMC4583069.
3: Carberry P, Carpenter AP, Kung HF. Fluoride-18 radiolabeling of peptides bearing an aminooxy functional group to a prosthetic ligand via an oxime bond. Bioorg Med Chem Lett. 2011 Dec 1;21(23):6992-5. doi: 10.1016/j.bmcl.2011.09.124. Epub 2011 Oct 5. PubMed PMID: 22024031; PubMed Central PMCID: PMC3229035.
4: Mancini RJ, Paluck SJ, Bat E, Maynard HD. Encapsulated Hydrogels by E-beam Lithography and Their Use in Enzyme Cascade Reactions. Langmuir. 2016 Apr 26;32(16):4043-51. doi: 10.1021/acs.langmuir.6b00560. Epub 2016 Apr 14. PubMed PMID: 27078573; PubMed Central PMCID: PMC4852853.
5: Jin Y, Song L, Su Y, Zhu L, Pang Y, Qiu F, Tong G, Yan D, Zhu B, Zhu X. Oxime linkage: a robust tool for the design of pH-sensitive polymeric drug carriers. Biomacromolecules. 2011 Oct 10;12(10):3460-8. doi: 10.1021/bm200956u. Epub 2011 Sep 7. PubMed PMID: 21863891.
6: Rashidian M, Kumarapperuma SC, Gabrielse K, Fegan A, Wagner CR, Distefano MD. Simultaneous dual protein labeling using a triorthogonal reagent. J Am Chem Soc. 2013 Nov 6;135(44):16388-96. doi: 10.1021/ja403813b. Epub 2013 Oct 17. PubMed PMID: 24134212; PubMed Central PMCID: PMC3873327.
7: Hardy JG, Lin P, Schmidt CE. Biodegradable hydrogels composed of oxime crosslinked poly(ethylene glycol), hyaluronic acid and collagen: a tunable platform for soft tissue engineering. J Biomater Sci Polym Ed. 2015;26(3):143-61. doi: 10.1080/09205063.2014.975393. PubMed PMID: 25555089.

Explore Compound Types